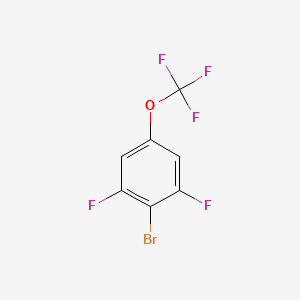

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1,3-difluoro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSXSXJQGYMGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene

A Note on Nomenclature: This guide focuses on the chemical compound with the CAS number 115467-07-7 . While the user request specified "2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene," commercially available and well-documented data predominantly refers to the isomer 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene . This document will address the latter, as it is the more common and accessible building block for research and development.

Introduction

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring a synthetically versatile bromine atom, two deactivating but directing fluorine atoms, and a lipophilic, metabolically stable trifluoromethoxy group, makes it a valuable building block for the synthesis of complex molecules. The strategic placement of these functionalities allows for selective chemical transformations, such as cross-coupling reactions, providing a robust platform for the introduction of diverse molecular fragments. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene are summarized in the table below. These properties are critical for its use in synthesis, dictating appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 115467-07-7 | [1] |

| Molecular Formula | C₇H₂BrF₅O | |

| Molecular Weight | 276.99 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | >98.0% (GC) | |

| Density | 1.78 g/cm³ at 20°C | |

| Boiling Point | Not explicitly stated, but likely >150°C | |

| Refractive Index | 1.43 | |

| Flash Point | 73 °C | |

| Storage Temperature | Refrigerated (0-10°C) |

Synthesis and Mechanistic Considerations

Alternatively, a multi-step synthesis could commence from a more readily available starting material like 4-bromo-2,6-difluorophenol (CAS 104197-13-9)[2][3]. The phenolic hydroxyl group could then be converted to the trifluoromethoxy group using an appropriate trifluoromethoxylation reagent. This transformation is a critical step in modern medicinal chemistry, often employed to enhance a compound's metabolic stability and cell permeability[4].

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene lies in its capacity to serve as a scaffold for building more complex molecules. The bromine atom is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling: The carbon-bromine bond can be readily converted to a carbon-carbon bond by reacting with a boronic acid or boronate ester in the presence of a palladium catalyst. This is a cornerstone reaction in drug discovery for creating biaryl structures. A patent for liquid-crystalline compounds details a specific application of this reaction[1].

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities.

-

Sonogashira Coupling: The bromine atom can be coupled with a terminal alkyne to form a carbon-carbon triple bond, another important linkage in medicinal chemistry.

-

Grignard and Lithium-Halogen Exchange: The bromine can be exchanged for magnesium or lithium, creating a nucleophilic organometallic species that can react with various electrophiles.

The trifluoromethoxy group is generally stable under these reaction conditions. Its presence is highly desirable in drug candidates as it can significantly improve pharmacokinetic properties, such as metabolic stability and membrane permeability, due to its high lipophilicity and resistance to enzymatic degradation[4].

Experimental Protocol: Synthesis of 2-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The following protocol is adapted from a patented procedure and demonstrates a key application of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene in a Miyaura borylation reaction to prepare a valuable boronate ester intermediate[1].

Causality and Experimental Choices:

-

Reactants: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is the aryl halide source. Bis(pinacolato)diboron is the boron source. Potassium acetate acts as the base, which is crucial for the catalytic cycle.

-

Catalyst: 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride ([Pd(dppf)Cl₂]) is a robust catalyst for Suzuki-Miyaura and related cross-coupling reactions, known for its efficiency with a wide range of substrates.

-

Solvent: 1,4-Dioxane is a common solvent for these reactions due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion.

-

Workup: The aqueous workup removes inorganic salts, and extraction with an organic solvent isolates the product. Chromatography is used for purification to obtain the final product with high purity.

Step-by-Step Methodology:

-

To a solution of 5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (50.0 g, 180 mmol) in 1,4-dioxane (430 ml), add bis(pinacolato)diboron (70.2 g, 271 mmol), potassium acetate (53.2 g, 540 mmol), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride (4.0 g, 5.4 mmol)[1].

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add distilled water and dilute with methyl tert-butyl ether (MTBE).

-

Separate the organic and aqueous phases. Extract the aqueous phase with MTBE.

-

Combine the organic phases and wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (eluent: toluene) and recrystallize from ethanol to yield 2-[3,5-difluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless solid[1].

Visualizations

Miyaura Borylation Workflow

Caption: Workflow for the Miyaura Borylation of the title compound.

Safety and Handling

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a combustible liquid and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep cool. Keep the container tightly closed and refrigerated (0-10°C).

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Spectroscopic Data

While specific spectra are not provided here, structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the two protons on the benzene ring.

-

¹⁹F NMR: The fluorine NMR will be more complex, with signals for the two aromatic fluorine atoms and the trifluoromethoxy group. The coupling patterns will be indicative of their positions relative to each other and to the protons.

-

¹³C NMR: The carbon NMR will show seven distinct signals for the seven carbon atoms in the molecule.

-

MS: The mass spectrum will show a characteristic molecular ion peak and an isotopic pattern consistent with the presence of one bromine atom.

Commercial suppliers often provide a certificate of analysis with NMR data confirming the structure.

Conclusion

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of reactive and modulating functional groups provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. Understanding its physicochemical properties, reactivity, and proper handling is essential for its effective and safe utilization in a research and development setting.

References

- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents. (n.d.).

-

Synthesis of 5‐bromo‐2‐(difluoro(3,4,5‐trifluorophenoxy)methyl)‐1,3‐difluorobenzene. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved January 28, 2026, from [Link]

-

El-Damasy, A. K., et al. (2020). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 25(15), 3485. [Link]

-

5-Bromo-1,2,3-trifluorobenzene - Magritek. (n.d.). Retrieved January 28, 2026, from [Link]

-

Nyuchev, A. V., et al. (2020). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 16, 1305–1312. [Link]

- US11208595B2 - Liquid-crystalline compounds - Google Patents. (n.d.).

- WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents. (n.d.).

-

Pokrovsky, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

-

Payne, S. M. (2006). Use of Blue Agar CAS Assay for Siderophore Detection. Journal of Microbiology & Biology Education, 7(1), 62-63. [Link]

-

Synthesis of Trifluoromethyl-Substituted Di-and Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,4-Dibromo-2-trifluoromethyl-benzene. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Modern Chemistry

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. Its strategic importance lies in the unique combination of substituents on the benzene ring: a reactive bromine atom, electron-withdrawing fluorine atoms, and a lipophilic, metabolically stable trifluoromethoxy group. This arrangement provides a powerful scaffold for the synthesis of complex molecules with tailored biological and physical properties.

The presence of the bromine atom makes it an excellent substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The trifluoromethoxy (-OCF3) group, in particular, is an increasingly popular substituent in drug design. It enhances key pharmacokinetic properties such as lipophilicity, which can improve cell membrane permeability, and metabolic stability, leading to a longer in vivo half-life.[2] The difluoro substitution pattern further modulates the electronic properties of the ring, influencing its reactivity and interactions with biological targets.

This guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, serving as a critical resource for its application in advanced research and development.

Section 1: Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of sound scientific research. This section details the key identifiers and physical properties of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. Note that some properties may be based on structurally similar compounds due to limited data on this specific isomer.

1.1: Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene |

| CAS Number | 1246356-54-3 |

| Molecular Formula | C₇H₂BrF₅O |

| Molecular Weight | 276.99 g/mol [3] |

| SMILES | C1=C(C(=C(C=C1OC(F)(F)F)F)Br)F |

| InChI Key | ORHCJZZKAUAZDR-UHFFFAOYSA-N[4] |

1.2: Physicochemical Data

The following table summarizes key physicochemical properties. Data for the closely related isomer, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (CAS 115467-07-7), is included for comparison and estimation purposes.

| Property | Value (for isomer CAS 115467-07-7) | Reference |

| Physical State | Colorless to Light Yellow Liquid | [5][6] |

| Purity | >98.0% (GC) | [5] |

| Boiling Point | 175.3 °C at 760 mmHg | [7] |

| Density | 1.794 g/cm³ | [7] |

| Refractive Index | 1.43 - 1.445 | [5][7] |

| Flash Point | 73 °C | [5][7] |

Section 2: Synthesis and Mechanistic Considerations

2.1: Proposed Synthetic Pathway: A Multi-step Approach

A logical approach starts from a more readily available precursor, such as 3,5-difluoroaniline. The synthesis involves the introduction of the trifluoromethoxy group, followed by a regioselective bromination.

Caption: Proposed synthetic workflow for the target compound.

2.2: Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,5-Difluorophenol from 3,5-Difluoroaniline

This is a standard conversion of an aniline to a phenol via a diazonium salt intermediate.

-

Diazotization: Dissolve 3,5-difluoroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid). Cool the mixture to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

-

Hydrolysis: Gently heat the diazonium salt solution. The diazonium group is an excellent leaving group and will be displaced by water, releasing nitrogen gas and forming 3,5-difluorophenol.

-

Work-up: Cool the reaction mixture and extract the phenolic product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by distillation or chromatography.

Step 2: Synthesis of 1,3-Difluoro-5-(trifluoromethoxy)benzene

The conversion of a phenol to a trifluoromethoxy ether is a challenging transformation that often requires specialized reagents.

-

Reaction Setup: In a suitable pressure-rated, corrosion-resistant reactor, combine 3,5-difluorophenol with a source of dichlorodifluoromethane (CCl₂F₂) and catalysts like antimony trichloride (SbCl₃) and hydrogen fluoride (HF). This combination generates the reactive species for trifluoromethoxylation.

-

Reaction Conditions: The reaction is typically performed under pressure and at elevated temperatures. These conditions must be carefully controlled in a specialized laboratory setup due to the hazardous nature of the reagents.

-

Work-up and Purification: After the reaction is complete, the reactor is carefully vented, and the crude product is isolated. Purification is typically achieved through fractional distillation.

Step 3: Synthesis of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene

This final step is a regioselective electrophilic aromatic substitution.

-

Reaction: Dissolve 1,3-difluoro-5-(trifluoromethoxy)benzene in a suitable solvent (or neat). Add a brominating agent, such as elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS) in a strong acid like sulfuric acid.

-

Causality of Regioselectivity: The -OCF₃ group is an ortho,para-directing deactivator, while the fluorine atoms are also ortho,para-directing deactivators.[2] The position between the two fluorine atoms (C2) is sterically hindered and electronically activated by both fluorine atoms and the para -OCF₃ group, making it the most likely site for bromination.

-

Work-up: Quench the reaction, typically with an aqueous solution of a reducing agent like sodium bisulfite to consume excess bromine. Extract the product with an organic solvent, wash, dry, and concentrate. Final purification can be achieved by distillation or column chromatography.

Section 3: Reactivity and Applications

The unique arrangement of functional groups dictates the reactivity of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene and makes it a valuable building block.

3.1: The Trifluoromethoxy Group: A Privileged Moiety in Drug Discovery

The -OCF₃ group is often considered a "lipophilic hydrogen bond acceptor" and a bioisostere of a halogen or a small alkyl group. Its key advantages include:

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target.[2]

-

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to improved pharmacokinetic profiles.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of the group can influence the acidity or basicity of nearby functional groups.[2]

3.2: The Bromine Handle: A Gateway to Molecular Complexity

The bromine atom serves as a versatile synthetic "handle" for constructing more complex molecules. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions utilizing the bromo substituent.

These reactions allow for the efficient and modular assembly of diverse chemical libraries for screening in drug discovery and agrochemical development programs.[1]

3.3: The Influence of the Difluoro Pattern

The two fluorine atoms ortho to the bromine atom have a significant electronic impact:

-

Inductive Effect: They are strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution.

-

Ring Activation for Nucleophilic Aromatic Substitution (SNAAr): While less common for bromo-arenes compared to fluoro- or chloro-arenes, the strong deactivation by the fluorine and trifluoromethoxy groups can make the ring susceptible to SNAAr reactions under specific conditions.

Section 4: Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra for this exact isomer are not in the public domain, the following are expected characteristics based on its structure and data from similar compounds.[8]

-

¹H NMR: A single signal, likely a triplet or multiplet, would be expected in the aromatic region (δ 7.0-7.5 ppm) for the two equivalent protons, showing coupling to the adjacent fluorine atoms.

-

¹⁹F NMR: Two distinct signals would be expected. One for the two equivalent fluorine atoms on the ring, and a singlet for the -OCF₃ group.

-

¹³C NMR: The spectrum would show several signals for the aromatic carbons, with characteristic C-F and C-Br couplings. The carbon of the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Section 5: Safety, Handling, and Storage

Working with halogenated aromatic compounds requires strict adherence to safety protocols. The information below is based on general guidelines for similar chemicals.[5][9][10][11][12]

5.1: Hazard Identification

Based on data for similar compounds, 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is expected to be:

-

Combustible Liquid. [5]

-

Harmful if swallowed or inhaled.

-

Causes skin irritation. [5]

-

Causes serious eye irritation. [5]

5.2: Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or if vapors are expected, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

5.3: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 28). Understanding the Synthesis and Reactivity of Trifluoromethoxy Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,3-difluoro-5-methylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

Jeschke, P. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 6, 1004. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-bromo-1,3-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

-

Airgas. (2022, January 5). SAFETY DATA SHEET - Bromine Trifluoride. Retrieved from [Link]

-

PubMed Central. (2018, September 13). Recent Development of Catalytic Trifluoromethoxylation Reactions. Retrieved from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. Retrieved from [Link]

-

Gelest. (2019, February 7). Safety Data Sheet - Bromine trifluoride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

PureSynth. (n.d.). 5-Bromo-13-Difluoro-2-(Trifluoromethoxy)Benzene 98.0%(GC). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Benzene, 5-bromo-1,3-difluoro-2-(trifluoromethoxy)- [cymitquimica.com]

- 5. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [cymitquimica.com]

- 7. pure-synth.com [pure-synth.com]

- 8. magritek.com [magritek.com]

- 9. icl-group-sustainability.com [icl-group-sustainability.com]

- 10. dollycorporation.com [dollycorporation.com]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 12. youtube.com [youtube.com]

The Strategic Utility of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine and fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern drug design. These elements can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene stands out as a particularly valuable intermediate. Its unique substitution pattern offers a versatile platform for the synthesis of complex pharmaceutical agents, enabling precise control over molecular architecture and properties. This guide provides a comprehensive overview of the structure, synthesis, reactivity, and applications of this important compound.

Molecular Structure and Physicochemical Properties

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a substituted aromatic compound with the molecular formula C₇H₂BrF₅O. The strategic placement of its substituents—a bromine atom, two fluorine atoms, and a trifluoromethoxy group—lays the foundation for its synthetic utility.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₂BrF₅O |

| Molecular Weight | 276.99 g/mol |

| CAS Number | Not explicitly found for this specific isomer, but related isomers exist. |

| Appearance | Typically a colorless to light yellow liquid. |

| Boiling Point | Data not available. |

| Melting Point | Data not available. |

The Art of Synthesis: Crafting a Key Intermediate

A plausible synthetic approach is outlined below:

Caption: Plausible synthetic route to 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.

Experimental Protocol: A Representative Sandmeyer Reaction

The following is a generalized protocol for a Sandmeyer reaction, which can be adapted for the synthesis of the title compound from its aniline precursor.[1]

Materials:

-

2,6-Difluoro-4-(trifluoromethoxy)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Solvent (e.g., water, acetic acid)

-

Extraction solvent (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Diazotization:

-

Dissolve the aniline starting material in a suitable acidic aqueous solution (e.g., a mixture of HBr and water) in a reaction vessel cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield the desired 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.

-

Structural Characterization: A Spectroscopic Approach

Due to the absence of publicly available spectroscopic data for 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, this section will outline the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance for the two equivalent aromatic protons. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would be in the downfield region, characteristic of aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would provide information on all seven carbon atoms in the molecule. The carbon attached to the bromine would be significantly shielded, while the carbons bonded to fluorine would show characteristic C-F coupling. The trifluoromethoxy carbon would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct resonances: one for the two equivalent aromatic fluorine atoms and another for the trifluoromethoxy group. The chemical shifts and coupling patterns would be indicative of their respective chemical environments.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for C-H, C-F, C-Br, and C-O bonds, as well as aromatic C=C stretching vibrations.

Reactivity and Synthetic Applications

The bromine atom in 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex drug molecules.

Caption: Key cross-coupling reactions involving the title compound.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[2][3][4][5] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the bromine atom.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[6][7][8][9] This is a crucial transformation in the synthesis of many pharmaceuticals that contain an aniline or related moiety.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This reaction is valuable for the synthesis of compounds containing an arylethyne scaffold.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups or more complex unsaturated systems.

Applications in Drug Discovery and Development

The trifluoromethoxy group (-OCF₃) is a highly sought-after substituent in medicinal chemistry due to its unique electronic properties and its ability to enhance metabolic stability and lipophilicity. The combination of this group with the reactive bromine handle and the additional fluorine atoms makes 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene a valuable building block for the synthesis of novel drug candidates.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, its structural motifs are present in numerous compounds under investigation for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability to use this intermediate in various cross-coupling reactions allows medicinal chemists to rapidly generate libraries of diverse compounds for biological screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and storage information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a highly functionalized and synthetically versatile building block that holds significant potential for the advancement of drug discovery and development. Its unique combination of a reactive bromine atom and metabolically robust fluorine-containing groups makes it an attractive starting material for the synthesis of complex and innovative pharmaceutical agents. As the demand for more effective and safer medicines continues to grow, the strategic use of such well-designed chemical intermediates will undoubtedly play a crucial role in shaping the future of medicine.

References

-

PrepChem. Synthesis of 2-bromo-5-cyano-1,3-difluorobenzene. Available from: [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]

-

PubChem. 2-Bromo-1,3-difluoro-5-methylbenzene. Available from: [Link]

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

PubMed Central. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for... Available from: [Link]

-

ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

-

PubMed Central. 19F NMR as a tool in chemical biology. Available from: [Link]

-

NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. Effect of the reaction conditions on the Pd-catalyzed amination of... Available from: [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl... Available from: [Link]

-

ResearchGate. Buchwald-Hartwig aminations on bromoflavones. Available from: [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. Available from: [Link]

-

Magnetic Resonance in Medicine. Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

-

The Royal Society of Chemistry. Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. Available from: [Link]

-

LabAlley. 5-Bromo-1, 3-difluoro-2-(trifluoromethoxy)benzene, min 98%, 1 gram. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene safety data sheet

An In-depth Technical Guide to the Safe Handling of Substituted Bromofluorobenzenes

A Senior Application Scientist's Guide to: 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene

Author's Note: This guide addresses the safe handling and properties of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. Due to a lack of a specific Safety Data Sheet (SDS) for this exact CAS number (186938-09-0), this document has been constructed by synthesizing data from the closely related positional isomer, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (CAS: 115467-07-7) , and other structurally similar fluorinated aromatic compounds. The provided safety protocols are based on the established hazards of these analogs, which are anticipated to be functionally identical. Researchers must always exercise caution and treat this compound as having, at a minimum, the hazards outlined herein.

Section 1: Core Hazard Identification and Compound Profile

Before any laboratory work commences, a thorough understanding of the subject compound is paramount. This initial section provides immediate, high-level safety information and key physical data.

Chemical Identity

| Parameter | Value |

| Chemical Name | 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene |

| Synonym(s) | 4-Bromo-3,5-difluoro(trifluoromethoxy)benzene |

| CAS Number | 186938-09-0 |

| Molecular Formula | C₇H₂BrF₅O |

| Molecular Weight | 276.99 g/mol [1] |

| Structure | (Structure for 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene) |

Data for the positional isomer 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (CAS: 115467-07-7) is used for the following tables.[1]

GHS Hazard Classification

This compound is classified as hazardous. The following table summarizes its GHS classifications based on available data for its isomer.

| GHS Classification | Hazard Code | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquids | H227 | Combustible liquid[2][3] | Warning | None |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][3] | Warning | GHS07 |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3] | Warning | GHS07 |

Immediate Safety Synopsis

This compound is a combustible liquid that poses a significant risk of irritation to the skin and eyes.[2][3] The primary routes of exposure are dermal contact, eye contact, and inhalation of vapors, especially when heated. The causality for this irritation lies in the chemical's reactivity with biological tissues, a common trait for halogenated organic compounds. All handling procedures must be designed to mitigate these primary hazards.

Section 2: Emergency Response Protocols

In the event of an exposure or emergency, immediate and correct action is critical. These protocols are designed to be self-validating; they directly address the hazards identified in Section 1.

First-Aid Measures: A Step-by-Step Guide

The following table provides validated first-aid responses. The goal of each protocol is to rapidly and safely remove the chemical from the affected area to minimize tissue damage.

| Exposure Route | Protocol | Causality and Rationale |

| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[4] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] 3. If skin irritation occurs or persists, seek immediate medical advice.[2][3] | The extended washing time is crucial to ensure the complete removal of the lipophilic organic compound from the skin surface and pores, thereby preventing ongoing irritation. |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2][3] 3. Seek immediate medical attention.[4] | Aggressive and prolonged irrigation is the only effective way to remove the chemical from the conjunctival sacs and prevent serious, potentially permanent, eye damage. Medical evaluation is non-negotiable. |

| Inhalation | 1. Move the affected person to fresh air immediately.[4][5] 2. If breathing is difficult or has stopped, provide artificial respiration.[4] 3. Seek immediate medical attention if symptoms occur or persist.[5] | While not classified for acute inhalation toxicity, its vapors can cause respiratory irritation.[5] Moving to fresh air removes the person from the source of exposure. |

| Ingestion | 1. Do NOT induce vomiting.[4] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] 3. Never give anything by mouth to an unconscious person.[4] 4. Seek immediate medical attention.[4] | Inducing vomiting risks aspiration of the chemical into the lungs, which can cause severe chemical pneumonitis. The goal is to dilute the substance in the stomach and seek professional medical help. |

Firefighting Procedures

-

Hazard: The substance is a combustible liquid with a flash point of 73 °C. This means it can ignite when exposed to an ignition source at or above this temperature. Vapors are likely heavier than air and can travel to an ignition source.[4]

-

Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.[2][3] Carbon dioxide can also be used. Avoid using a direct water jet, as it may spread the fire.

-

Required PPE for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic combustion byproducts, which may include hydrogen fluoride and hydrogen bromide.[4]

Section 3: Proactive Risk Mitigation and Handling

The most effective safety strategy is prevention. This section details the necessary controls and procedures for handling this compound to prevent exposure.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to mitigating workplace hazards. It prioritizes control methods from most to least effective. This framework is essential for designing safe experimental workflows.

Caption: A logical workflow for emergency response.

References

-

Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. (n.d.). Cole-Parmer. [Link]

-

OKS 210 - SAFETY DATA SHEET. (n.d.). OKS Germany. [Link]

-

2-Bromo-1,3-difluoro-5-iodobenzene, 5g, Each. (n.d.). CP Lab Safety. [Link]

-

SAFETY DATA SHEET. (2011). [Source not further identified, likely a chemical supplier]. [Link]

-

Safety Data Sheet. (2026). Angene Chemical. [Link]

-

Material Safety Data Sheet - Potassium chloride. (n.d.). Cole-Parmer. [Link]

-

SDS US/WHMIS2015. (2020). Thymox. [Link]

-

Benzene: toxicological overview. (2024). GOV.UK. [Link]

-

2-Bromo-1,3-difluoro-5-methylbenzene. (n.d.). PubChem. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene synthesis precursors

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene: Precursors and Core Methodologies

Introduction

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling reactions, two deactivating fluorine atoms, and an electron-withdrawing trifluoromethoxy group—makes it a valuable and versatile building block for the synthesis of complex bioactive molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a sought-after functional group in drug design, often employed as a more lipophilic and metabolically stable isostere for a hydroxyl or methoxy group.

This technical guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of the primary synthetic pathways to 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene. We will delve into the synthesis of key precursors and detail the core reaction methodologies, emphasizing the chemical principles and strategic decisions that underpin these synthetic routes.

Retrosynthetic Analysis: Strategic Pathways to the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. These pathways diverge based on the final bond formation step: either the C-Br bond or the C-N bond of an aniline precursor.

-

Pathway A: Electrophilic Bromination. The most direct approach involves the late-stage, regioselective bromination of a readily accessible precursor, 1,3-difluoro-5-(trifluoromethoxy)benzene . This strategy is contingent on controlling the position of bromination on an already complex aromatic ring.

-

Pathway B: Sandmeyer Reaction. An alternative and highly reliable route begins with a substituted aniline, 2,6-difluoro-4-(trifluoromethoxy)aniline . The amino group serves as a handle to be converted into a diazonium salt, which is subsequently displaced by a bromide using a copper(I) catalyst.

The following diagram illustrates these two divergent synthetic strategies.

Caption: Retrosynthetic analysis of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.

Part 1: Synthesis of Key Precursors

The viability of either synthetic pathway hinges on the efficient preparation of its respective key precursor. This section details established methods for their synthesis.

Precursor for Pathway A: 1,3-Difluoro-5-(trifluoromethoxy)benzene

The synthesis of this precursor typically starts from a more common commercially available material, 3,5-difluorophenol. The critical step is the introduction of the trifluoromethoxy group. This is a challenging transformation that cannot be achieved by simple alkylation with a CF₃ reagent. A common industrial method involves a two-step process: chlorodifluoromethylation followed by fluorination.

Experimental Protocol: Synthesis of 1,3-Difluoro-5-(trifluoromethoxy)benzene

-

Step 1: Synthesis of 1-(Chlorodifluoromethoxy)-3,5-difluorobenzene.

-

To a cooled (0-5 °C) solution of 3,5-difluorophenol (1.0 eq) and sodium hydroxide (1.2 eq) in a mixture of water and a suitable organic solvent (e.g., dichloromethane), dichlorofluoromethane (HCFC-22) is bubbled through under vigorous stirring.

-

The reaction is maintained at low temperature and monitored by GC-MS until the starting phenol is consumed.

-

Causality: The basic conditions deprotonate the phenol to the more nucleophilic phenoxide, which then attacks the electrophilic carbon of HCFC-22. This reaction must be carefully controlled to prevent side reactions.

-

Upon completion, the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the chlorodifluoromethoxy intermediate.

-

-

Step 2: Fluorination to 1,3-Difluoro-5-(trifluoromethoxy)benzene.

-

The crude 1-(chlorodifluoromethoxy)-3,5-difluorobenzene is treated with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (AHF).

-

The reaction is typically performed in a high-pressure reactor (e.g., a Parr autoclave) and heated. The progress is monitored by analyzing aliquots.

-

Causality: This is a classic halogen exchange (HALEX) reaction. The more labile C-Cl bond is replaced by a C-F bond to form the thermodynamically stable trifluoromethoxy group.

-

After cooling, the reaction mixture is carefully quenched, neutralized, and extracted. The final product is purified by fractional distillation.

-

Precursor for Pathway B: 2,6-Difluoro-4-(trifluoromethoxy)aniline

This precursor can be synthesized from 4-(trifluoromethoxy)aniline, which is commercially available. The key transformation is the selective ortho-difluorination. However, direct fluorination of anilines can be aggressive and lead to side products. A more controlled approach involves the bromination of 2,6-difluoroaniline.[1]

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline

-

Step 1: Preparation of 4-Bromo-2,6-difluoroaniline. [1]

-

Dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.[1]

-

To this solution, add bromine (1.0-1.1 eq) dropwise at room temperature. The electron-donating amine group activates the ring, and the ortho fluorine atoms direct the incoming electrophile (bromine) to the para position.

-

The reaction is typically rapid and can be stirred for 15-30 minutes post-addition.[1]

-

Causality: The strong activating and para-directing effect of the amino group, combined with the steric hindrance and deactivating nature of the ortho-fluorines, provides high regioselectivity for bromination at the C4 position.

-

The solvent is removed under reduced pressure, and the residue is neutralized with an aqueous base (e.g., sodium carbonate) and extracted with an organic solvent like dichloromethane.[1] The combined organic layers are dried and concentrated to yield the product, which can be further purified by recrystallization.[1]

-

Note: The direct synthesis of 2,6-difluoro-4-(trifluoromethoxy)aniline is less commonly documented in standard literature and may require specialized reagents. The brominated analog is a more practical precursor for subsequent Sandmeyer-type reactions.

Part 2: Core Synthetic Methodologies

With the key precursors in hand, we can now execute the final steps to obtain 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene.

Method A: Direct Electrophilic Bromination

This method leverages the directing effects of the substituents on the 1,3-difluoro-5-(trifluoromethoxy)benzene ring. The fluorine and trifluoromethoxy groups are all electron-withdrawing and meta-directing. Therefore, starting from the 1,3,5-substitution pattern, all available positions (2, 4, and 6) are meta to one substituent and ortho/para to the others. The position between the two fluorine atoms (C2) is the most activated for electrophilic substitution.

Caption: Workflow for direct electrophilic bromination.

Experimental Protocol: Direct Bromination

-

Charge a reaction vessel with 1,3-difluoro-5-(trifluoromethoxy)benzene (1.0 eq) and a suitable solvent (e.g., dichloromethane or a strong acid like sulfuric acid which can also act as a catalyst).

-

Cool the mixture in an ice bath.

-

Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (1.0-1.1 eq).[2] An acid catalyst like concentrated sulfuric acid or a Lewis acid (e.g., FeBr₃) is often required to polarize the bromine and initiate the reaction.[2]

-

Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction's progress by GC or TLC.

-

Self-Validation: The reaction's endpoint is confirmed by the disappearance of the starting material. The regioselectivity should be confirmed by NMR analysis of the crude product, expecting a single major isomer due to the strong directing effects.

-

Upon completion, the reaction is carefully quenched with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine, followed by neutralization with a base.

-

The product is extracted into an organic solvent, washed, dried, and purified, typically by distillation or chromatography.

Method B: Sandmeyer Reaction

The Sandmeyer reaction is a robust and widely used method for converting an aromatic amine into an aryl halide.[3] It proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) halide.[4][5] This pathway is particularly useful when direct halogenation provides poor yield or selectivity.

Caption: Workflow for the Sandmeyer reaction pathway.

Experimental Protocol: Sandmeyer Reaction

-

Step 1: Diazotization.

-

Suspend the starting aniline, 4-Bromo-2,6-difluoroaniline (1.0 eq), in an aqueous solution of a strong acid, such as hydrobromic acid (HBr, ~3 eq).[6] Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C.

-

Causality: The nitrous acid (HONO), formed in situ from NaNO₂ and HBr, reacts with the amino group to form the N-nitrosamine, which then rearranges and eliminates water to form the diazonium salt. Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Stir the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Step 2: Copper-Catalyzed Bromination.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

-

Causality: The Cu(I) salt catalyzes the decomposition of the diazonium salt via a single-electron transfer (SET) mechanism, generating an aryl radical, N₂, and Cu(II). The aryl radical then abstracts a bromine atom from the Cu(II) bromide complex to form the final product and regenerate the Cu(I) catalyst.

-

After the addition is complete, the mixture may be gently warmed to room temperature or slightly above to ensure the reaction goes to completion.

-

The product is then isolated by steam distillation or solvent extraction, followed by washing, drying, and purification.

-

Data Summary and Pathway Comparison

| Parameter | Method A: Direct Bromination | Method B: Sandmeyer Reaction |

| Key Precursor | 1,3-Difluoro-5-(trifluoromethoxy)benzene | 4-Bromo-2,6-difluoroaniline |

| Number of Steps | 1 (from precursor) | 1 (from precursor, 2 stages) |

| Key Reagents | Br₂ or NBS, H₂SO₄/FeBr₃ | NaNO₂, HBr, CuBr |

| Selectivity | High, governed by electronic effects. | High, position is pre-determined by the amine. |

| Yields | Generally good to high. | Often very good, a reliable transformation. |

| Safety Concerns | Handling of liquid bromine and strong acids. | Handling of unstable diazonium salts (temperature control is critical), evolution of N₂ gas. |

| Scalability | Generally straightforward. | Requires excellent temperature control and gas management, can be challenging on a very large scale. |

Conclusion

The synthesis of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene can be effectively achieved through two primary, reliable routes. The choice between Direct Bromination (Method A) and the Sandmeyer Reaction (Method B) depends on several factors, including the availability and cost of the starting materials, scalability requirements, and specific laboratory safety capabilities.

Method A is elegant in its directness, relying on the predictable electronics of the aromatic ring to achieve high regioselectivity. Method B offers a robust, albeit indirect, approach that leverages the classic and dependable Sandmeyer transformation, providing high yields from an aniline precursor. Both methods represent field-proven strategies that provide drug development professionals with efficient access to this valuable fluorinated building block.

References

- Preparation method of 2-bromo-5-fluorobenzotrifluoride.

- 2-Bromo-1,3-difluoro-5-iodobenzene. Chem-Impex.

- Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM.

- Process for preparing 1-bromo-3,5-difluorobenzene.

- Sandmeyer Reaction.

- Sandmeyer reaction. Wikipedia.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- 4-Bromo-2,6-difluoroaniline. ChemicalBook.

Sources

- 1. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]

- 2. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

Strategic Functionalization of Bromodifluorobenzenes: A Divergent Reactivity Guide

Executive Summary: The Fluorine Imperative

In modern medicinal chemistry, bromodifluorobenzenes (e.g., 1-bromo-2,4-difluorobenzene) are not merely starting materials; they are linchpins for generating metabolically stable, lipophilic drug cores. The strategic value of these scaffolds lies in their divergent reactivity . The bromine atom serves as a handle for metal-mediated coupling (Suzuki, Buchwald), while the fluorine atoms—typically inert in standard organic synthesis—become activated leaving groups under Nucleophilic Aromatic Substitution (

This guide details the orthogonal workflows required to selectively engage the C-Br bond (via Pd/Li) versus the C-F bond (via nucleophiles), ensuring high yield and avoiding common pitfalls like the "Halogen Dance."

The Electronic Landscape & Reactivity Divergence

To manipulate these systems, one must understand the competing electronic effects:

-

The C-Br Bond: Weaker bond energy (~66 kcal/mol). High susceptibility to oxidative addition (Pd) and Lithium-Halogen exchange.

-

The C-F Bond: Strong bond energy (~116 kcal/mol). High electronegativity induces a strong dipole.

-

The "Ortho-Fluorine" Effect: Fluorine atoms ortho to the bromine significantly increase the rate of Lithium-Halogen exchange due to inductive acidification, but also increase the risk of anion migration.

Reactivity Hierarchy Table

| Reaction Class | Target Site | Mechanism | Key Driver |

| Pd-Catalyzed Coupling | C-Br | Oxidative Addition | Weak C-Br bond; Br is a soft electrophile. |

| Li-Halogen Exchange | C-Br | Kinetic Exchange | Formation of stable Li-salt; driven by |

| C-F | Addition-Elimination | F stabilizes the Meisenheimer complex (anionic intermediate) via induction.[1] |

Workflow A: Metal-Halogen Exchange (The Kinetic Pathway)

Objective: Selective lithiation at the C-Br position to generate an aryl-lithium species for electrophilic trapping (e.g., formylation, carboxylation).

The Critical Risk: Halogen Dance

The most common failure mode in fluorinated bromoarenes is the Halogen Dance (HD) . If the temperature rises above -78°C, or if the lithiation is slow, the kinetically formed aryl-lithium can deprotonate an acidic proton on the ring (ortho to F), leading to rapid isomerization and scrambled products.

Validated Protocol: Cryogenic Li-Br Exchange

Context: Optimized for 1-bromo-2,4-difluorobenzene.

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add substrate (1.0 equiv) in anhydrous THF (0.5 M).

-

Cryogenic Control: Cool the solution to -78°C (internal probe required; do not rely on bath temp).

-

Exchange: Add

-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.-

Why: Slow addition prevents local heating.

-BuLi is preferred over

-

-

Incubation: Stir at -78°C for exactly 30 minutes.

-

Checkpoint: Take an aliquot, quench with

, and check GC/MS. >95% deuterium incorporation at the Br site confirms exchange without scrambling.

-

-

Trapping: Add the electrophile (e.g., DMF,

, or an aldehyde) dissolved in THF (pre-cooled) rapidly. -

Quench: Allow to warm to 0°C only after the electrophile has fully reacted (typically 1 hr).

Visualization: The Halogen Dance Mechanism

The diagram below illustrates the "failure mode" mechanism where the lithium migrates, leading to the wrong regioisomer.

Workflow B: Palladium-Catalyzed Cross-Coupling

Objective: Formation of C-C bonds (Suzuki-Miyaura) preserving the C-F bonds for later functionalization.

Ligand Selection Strategy

Fluorine atoms on the ring exert an electron-withdrawing effect, making the C-Br bond electron-poor. This generally accelerates oxidative addition. However, steric crowding from ortho-fluorines can hinder transmetallation.

-

Standard:

(Works for simple cases). -

Recommended: Buchwald Generation (XPhos or SPhos Pd G3) . These bulky, electron-rich ligands facilitate coupling on poly-substituted rings and prevent defluorination side reactions.

Validated Protocol: Suzuki-Miyaura Coupling

-

Charge: Combine 1-bromo-2,4-difluorobenzene (1.0 equiv), Boronic Acid (1.2 equiv), and

(3.0 equiv) in a vial. -

Catalyst: Add XPhos Pd G3 (1-2 mol%).

-

Why: Pre-catalyst ensures rapid activation; XPhos forms a monolithic active species.

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with Argon for 5 mins.

-

Reaction: Heat to 80°C for 2-4 hours.

-

Note: Monitoring by HPLC is essential. If protodeboronation of the boronic acid is observed, switch base to

or use anhydrous conditions (Dioxane/DMF).

-

Workflow C: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Fluorine while retaining Bromine.

The "Fluorine Paradox"

In

-

Reasoning: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The high electronegativity of F stabilizes this anionic intermediate more effectively than Br, despite the C-F bond being stronger.

-

Selectivity: In 1-bromo-2,4-difluorobenzene, the F at the 4-position (para to Br) is typically more reactive than the 2-position (ortho) due to steric accessibility, provided Br acts as the activating EWG. However, if a stronger EWG (like

or

Validated Protocol: Selective F-Displacement

-

Reagents: Substrate (1.0 equiv) + Nucleophile (e.g., Morpholine, 1.2 equiv).

-

Base:

(2.0 equiv). -

Solvent: DMSO or NMP (Polar aprotic is mandatory to solvate the cation and leave the nucleophile "naked").

-

Conditions: Heat to 100-120°C.

-

Caution: At these temperatures, if Pd residues are present from a previous step, you may trigger unwanted coupling. Ensure high purity before

.

-

Master Reactivity Flowchart

The following diagram summarizes the decision matrix for functionalizing bromodifluorobenzenes.

References

-

Mechanistic Insight into Halogen Dance: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[2][3][4] Halogen Dance Reactions—A Review. Chemical Society Reviews. [Link]

-

Palladium Coupling of Fluorinated Arenes: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[5][6][7] Angewandte Chemie International Edition. (Context on electron-poor aryl halides). [Link]

-

Nucleophilic Aromatic Substitution Selectivity: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine. Chemical Reviews.[8] (Foundational text on F > Br reactivity in SNAr). [Link]

-

Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[9] The Mechanism of Lithium-Halogen Exchange.[10][11][12] Journal of Organometallic Chemistry.[9] [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Theoretical study on the lithium-halogen exchange reaction of 1,1-dihaloalkenes with methyllithium and the nucleophilic substitution reaction of the resulting alpha-halo alkenyllithiums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stability and Storage of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene

Introduction

2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. As a synthetic building block, its unique substitution pattern—featuring a reactive bromine atom for cross-coupling, stabilizing fluorine atoms, and a lipophilic trifluoromethoxy group—offers a versatile platform for the development of novel molecules.[1][2] The trifluoromethoxy group (-OCF3) in particular is prized for its exceptional chemical and thermal stability and its ability to enhance crucial properties like metabolic stability and bioavailability in drug candidates.[3][4]

The integrity of such a specialized reagent is paramount. Degradation, even at trace levels, can compromise reaction yields, introduce impurities, and ultimately impact the viability of a drug development program. This guide provides an in-depth analysis of the chemical stability of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, detailing its potential degradation pathways and establishing rigorous, field-proven protocols for its optimal storage and handling. The objective is to equip researchers and scientists with the necessary knowledge to preserve the compound's purity and ensure its reliable performance in sensitive applications.

Physicochemical Profile and Structural Analysis

To understand the stability of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, we must first analyze its structural components and their contributions to its overall chemical nature. While specific experimental data for this exact isomer is limited, we can infer its properties from closely related isomers and foundational chemical principles. The data below is based on the analogous compound 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene and serves as a reliable proxy.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₅O | [5][6] |

| Molecular Weight | ~276.99 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Purity (Typical) | >98.0% (by GC) | |

| Flash Point | 73 °C | |

| Specific Gravity | ~1.78 | |

| Refractive Index | ~1.43 |

Structural Contributions to Stability:

-

Trifluoromethoxy (-OCF3) Group: This is the molecule's anchor of stability. The -OCF3 group is renowned for being thermally and chemically robust, showing high resistance to acids, bases, oxidizing/reducing agents, and even organometallic species.[4] This stability arises from the immense strength of the carbon-fluorine bonds.

-

Aromatic Ring & Fluoro Substituents: The benzene core is inherently stable. The two additional fluorine atoms enhance this stability by increasing the molecule's oxidative resistance. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack.

-

Bromo (-Br) Substituent: The carbon-bromine bond represents the most significant site of potential reactivity. While essential for its function in synthetic chemistry (e.g., in Suzuki, Heck, or Buchwald-Hartwig couplings), it is also the most probable point of degradation via nucleophilic attack, reduction, or interaction with strong bases.[7]

Chemical Stability and Potential Degradation Pathways

The overall stability of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene is high, but not absolute. Understanding the conditions that can compromise its integrity is crucial for preventing degradation.

-

Inherent Stability: The molecule's backbone is exceptionally robust due to extensive fluorination. The trifluoromethyl and trifluoromethoxy groups are known to be very stable to chemical, electrochemical, thermal, and photochemical degradation under typical laboratory conditions.[3]

-

Chemical Incompatibility: The primary risk of degradation comes from interaction with incompatible reagents.

-

Strong Oxidizing Agents: As a standard precaution for organic compounds, strong oxidizing agents should be avoided.[8]

-

Strong Bases and Nucleophiles: While the C-F and O-CF₃ bonds are stable, strong bases can potentially promote defluorination or other decomposition pathways under harsh conditions.[9] The C-Br bond is the most susceptible site to attack by strong nucleophiles.

-

-

Environmental Factors:

-

Moisture: While the compound is hydrophobic, ingress of water into the container can lead to slow hydrolysis over extended periods, especially if acidic or basic impurities are present.

-

Light: Halogenated aromatic compounds can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, creating radical species that lead to impurities.

-

Heat: The compound is a combustible liquid with a flash point of 73°C.[10] It should be kept away from heat and ignition sources.[11] While thermally stable, elevated temperatures will accelerate any potential degradation pathway.

-

Diagram 1: Factors Influencing Compound Stability

Caption: Key factors contributing to the stability and potential degradation of the title compound.

Recommended Storage and Handling Protocols

To ensure the long-term purity and efficacy of 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene, the following self-validating protocols, which mitigate the risks identified above, must be implemented.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Refrigerated (2-8 °C) | Slows kinetic rates of all potential degradation reactions, providing maximum long-term stability. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation. |

| Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass blocks UV light to prevent photochemical breakdown. PTFE is highly inert and prevents leaching or reaction with the cap liner. |

| Environment | Dry, Dark, Well-Ventilated Area | Protects from environmental factors like light, humidity, and accidental heat exposure.[11][12] A well-ventilated space is crucial for safety.[13][14] |

| Incompatibles | Store away from strong bases and oxidizing agents. | Prevents accidental contact and chemical degradation.[8] |

Experimental Protocol 1: Long-Term Storage

This protocol is designed for unopened containers or aliquots intended for storage longer than one month.

-

Verify Container Integrity: Upon receipt, inspect the container for damage to the cap or seal. Ensure the supplier has provided a robust container.

-

Log Information: Record the date of receipt, batch number, and initial purity (if available) in a laboratory inventory system.

-

Prepare for Storage: If the compound is to be aliquoted, perform this action in a fume hood. Use clean, dry glass vials (amber) and PTFE-lined caps.

-

Inert Gas Purge: Before sealing, flush the headspace of the container or aliquot vial with a gentle stream of dry argon or nitrogen for 15-30 seconds. This displaces air and moisture.

-

Seal Securely: Tightly seal the container. For high-value samples, wrap the cap-bottle interface with Parafilm® as a secondary barrier against moisture ingress.

-

Store Appropriately: Place the sealed container in a refrigerator (2-8 °C) in a designated area for halogenated organic compounds. Ensure it is stored upright.[12]

Experimental Protocol 2: Routine Laboratory Use

This workflow ensures the integrity of the stock material is maintained during repeated use.

-

Temperature Equilibration: Remove the container from the refrigerator and allow it to warm to ambient laboratory temperature for at least 30-60 minutes before opening. Causality: This is a critical step to prevent condensation of atmospheric moisture into the cold liquid, which would introduce water as a contaminant.

-

Dispense Material: In a well-ventilated fume hood, open the container and quickly withdraw the required amount using a clean, dry glass syringe or pipette.

-

Minimize Exposure: Do not leave the container open to the atmosphere for an extended period.

-

Reseal Under Inert Gas: Before resealing, flush the container's headspace again with argon or nitrogen.

-

Return to Storage: Tightly close the container, wrap with Parafilm® if desired, and immediately return it to the refrigerator.

Diagram 2: Laboratory Handling Workflow

Caption: Recommended workflow for handling the compound to maintain its integrity.

Conclusion